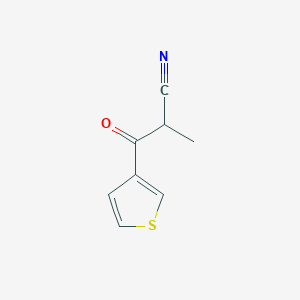

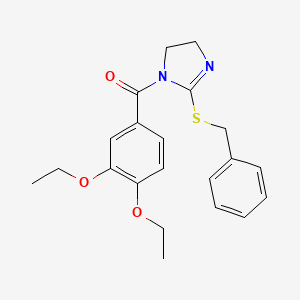

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

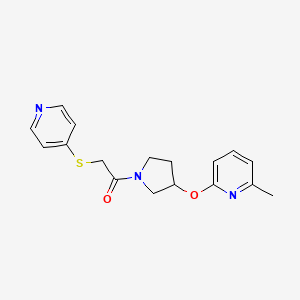

“2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile” is a chemical compound. It is related to the production of (S)-duloxetine, a blockbuster antidepressant drug .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .Physical And Chemical Properties Analysis

The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and sealed in dry .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis: (S)-Duloxetine Precursor

MOTPA serves as a crucial intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, and MOTPA contributes to its synthesis .

Chiral Alcohol Synthesis

MOTPA can be bioreduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which is further converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), a key intermediate in duloxetine synthesis. This efficient asymmetric reduction process provides chiral alcohols from the corresponding ketones in a single step, avoiding the need for multiple synthetic steps .

Green Chemistry: Whole-Cell Catalysis

Researchers have successfully employed whole cells of Rhodotorula glutinis for the bioreduction of MOTPA. This environmentally friendly approach achieves excellent enantioselectivity (>99.5% enantiomeric excess) and 95% conversion. The system tolerates high substrate concentrations (30 g/l) and operates at mild conditions, making it a promising green chemistry strategy .

Agrochemicals and Pesticides

Thiophene derivatives exhibit bioactivity, and MOTPA could serve as a scaffold for designing agrochemicals or pesticides. Researchers investigate its potential as a building block for novel compounds with pesticidal properties.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is the whole cells of Rhodotorula glutinis . This compound is reduced by these cells to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug .

Mode of Action

The compound interacts with its target, Rhodotorula glutinis, through a process known as bioreduction . This interaction results in the conversion of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Biochemical Pathways

The biochemical pathway involved in this process is the bioreduction pathway . The compound is reduced by Rhodotorula glutinis to form an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .

Result of Action

The result of the action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is the production of (S)-duloxetine , a potent antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole .

Action Environment

The action of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can be influenced by environmental factors. For instance, it is recommended to keep the compound in a dark place . The temperature also plays a role, with some sources recommending room temperature , while others suggest a cooler environment . These factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMNBVRYBCEAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)